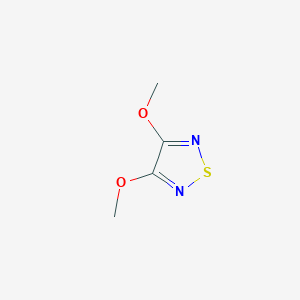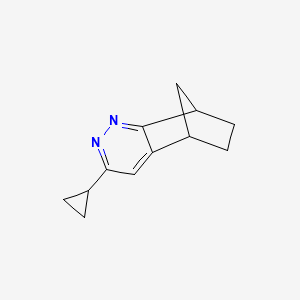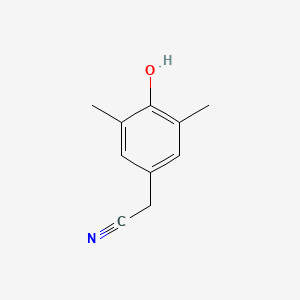![molecular formula C13H10Cl2O2 B8698719 [4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)
[4-(3,4-dichlorophenoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,4-dichlorophenoxy)phenyl]methanol is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorine atoms and a phenoxy group attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dichlorophenoxy)phenyl]methanol typically involves the reaction of 3,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, such as a metal oxide, to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach offers advantages in terms of efficiency, scalability, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3,4-dichlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-dichlorophenoxy)benzaldehyde or 4-(3,4-dichlorophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-dichlorophenoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(3,4-dichlorophenoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [4-(3,4-dichlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2,4-Dichlorophenoxy)phenyl)methanol
- (4-(3,5-Dichlorophenoxy)phenyl)methanol
- (4-(3,4-Difluorophenoxy)phenyl)methanol
Uniqueness
[4-(3,4-dichlorophenoxy)phenyl]methanol is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H10Cl2O2 |
|---|---|
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
[4-(3,4-dichlorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H10Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clé InChI |
VLFGAKYWZXVLCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B8698648.png)

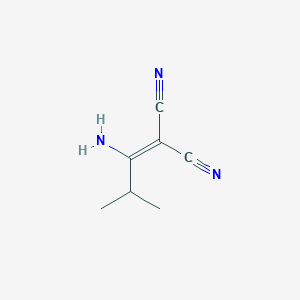
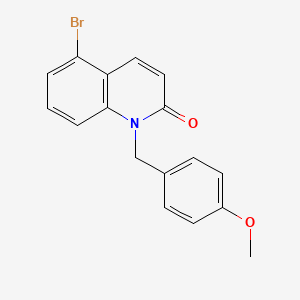
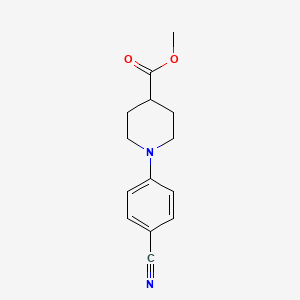
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
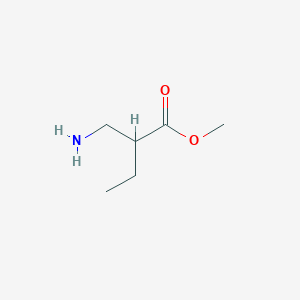
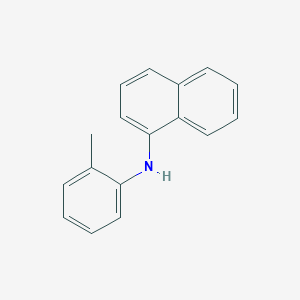
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)
![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)
